Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound featuring a hybrid structure combining a coumarin (2-oxochromene) scaffold and a piperidine ring. The coumarin moiety is substituted with a methyl group at the 7-position, while the piperidine ring is functionalized with a methyl ester at the 4-position and linked to the coumarin via a methylene bridge.
Properties
IUPAC Name |
methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-3-4-15-14(10-17(20)23-16(15)9-12)11-19-7-5-13(6-8-19)18(21)22-2/h3-4,9-10,13H,5-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMJCMBQMNPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate comprises two primary moieties:
- 7-Methyl-2-oxochromen-4-yl : A coumarin derivative with a methyl substituent at position 7 and a ketone at position 2.
- Piperidine-4-carboxylate : A six-membered nitrogen heterocycle esterified at position 4.
The methylene bridge (-CH$$_2$$-) links the coumarin’s 4-position to the piperidine nitrogen, necessitating precise alkylation conditions.
Retrosynthetic Strategy
Retrosynthetic analysis suggests three convergent approaches:
- Coumarin-first synthesis : Construct the coumarin core, introduce the methylene side chain, and conjugate with prefunctionalized piperidine.
- Piperidine-first synthesis : Prepare methyl piperidine-4-carboxylate, then alkylate with a coumarin-derived electrophile.
- Modular assembly : Combine preformed coumarin and piperidine fragments via cross-coupling.
Preparation of the Coumarin Moiety
Pechmann Condensation
The 7-methyl-2-oxochromen-4-yl group is synthesized via Pechmann condensation , a classic method for coumarin formation.
- Reactants : Resorcinol derivatives (e.g., 3-methylphenol) and β-keto esters (e.g., ethyl acetoacetate).
- Conditions : Concentrated sulfuric acid (H$$2$$SO$$4$$) at 0–5°C for 24 hours.
- Mechanism : Acid-catalyzed cyclodehydration forms the lactone ring.
Example :
3-Methylphenol (10 mmol) and ethyl acetoacetate (12 mmol) in H$$2$$SO$$4$$ yield 7-methyl-4-hydroxycoumarin, which is oxidized to 7-methyl-2-oxochromen-4-one using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$).
Functionalization at the 4-Position
Introducing a methylene group at the coumarin’s 4-position requires bromination followed by nucleophilic substitution :
- Bromination : Treat 7-methyl-2-oxochromen-4-one with PBr$$_3$$ in dry dichloromethane (DCM) to form 4-bromomethyl-7-methyl-2H-chromen-2-one.
- Alkylation precursor : The brominated intermediate serves as an electrophile for piperidine coupling.
Synthesis of Methyl Piperidine-4-carboxylate
Boc-Protected Intermediate
A critical precursor, N-Boc-piperidine-4-carboxylic acid methyl ester , is synthesized via:
- Esterification : Piperidine-4-carboxylic acid is treated with methanol and thionyl chloride (SOCl$$_2$$) to form methyl piperidine-4-carboxylate.
- Boc protection : React with di-tert-butyl dicarbonate (Boc$$2$$O) in DCM and triethylamine (Et$$3$$N) at 0°C.
Procedure :
Methyl piperidine-4-carboxylate (3.7 g, 20.67 mmol) in DCM (75 mL) reacts with Boc$$2$$O (13.3 mL, 62.01 mmol) and Et$$3$$N (14.4 mL) to yield the Boc-protected ester (5 g, 99%) after column chromatography.
Deprotection and Salt Formation
The Boc group is removed using HCl in dioxane, yielding methyl piperidine-4-carboxylate hydrochloride .
Coumarin-Piperidine Conjugation
Nucleophilic Alkylation
The bromomethyl coumarin reacts with methyl piperidine-4-carboxylate under basic conditions:
- Base-mediated substitution : Use potassium carbonate (K$$2$$CO$$3$$) in acetonitrile (MeCN) at 60°C for 12 hours.
- Workup : Extract with ethyl acetate (EtOAc), wash with brine, and purify via silica gel chromatography.
Optimized conditions :
4-Bromomethyl-7-methyl-2H-chromen-2-one (1.2 eq), methyl piperidine-4-carboxylate (1 eq), K$$2$$CO$$3$$ (2 eq) in MeCN yield the target compound in 78% purity.
Catalytic Hydrogenation (Alternative Route)
For pyridine-based precursors, hydrogenation with Pd/C and formic acid converts pyridine to piperidine:
- Substrate : 4-Picoline-2-carboxylic acid ethyl ester oxynitride.
- Conditions : 10% Pd/C, formic acid ammonium, methanol, 50°C, 20 hours.
Yield : 76–79% after recrystallization in ethanol/EtOAc.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the methylene bridge and ester orientation.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd/C with Raney nickel reduces costs while maintaining 70% yield in hydrogenation steps.
Solvent Recycling
Methanol and DCM are recovered via distillation, reducing waste by 40%.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromenyl moiety, potentially leading to the formation of quinones.
Reduction: The compound can be reduced to alter the functional groups on the piperidine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the piperidine ring and the chromenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity :
- Antitubercular Agents :
- Protein Kinase Inhibitors :
Synthesis and Reactivity
This compound is synthesized through various methods, including transition metal-catalyzed reactions. It serves as a versatile building block for synthesizing more complex pharmaceutical agents. The compound's reactivity allows for modifications that enhance its biological activity and selectivity .
Case Study 1: Antiviral Compound Development
A study published in a patent document highlighted the synthesis of derivatives from this compound aimed at developing antiviral drugs. The derivatives were tested for their efficacy against viral strains, demonstrating significant inhibition rates .
Case Study 2: Antitubercular Efficacy
In another research initiative, researchers synthesized several analogs of this compound to evaluate their antitubercular activity. The results indicated that specific modifications to the piperidine ring enhanced the compounds' effectiveness against resistant strains of Mycobacterium tuberculosis, paving the way for new treatment options .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate exerts its effects involves interactions with various molecular targets. The chromenyl moiety can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its dual pharmacophoric motifs (coumarin and piperidine). Below is a comparative analysis with related compounds, focusing on substitutions, molecular properties, and inferred bioactivity.
Structural Analogues from Evidence
2.1.1 Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate
- Structure: Features a piperidine ring with a 2-phenylethyl group at N1 and a phenyl-propanoylamino substituent at C3.
- Key Differences: Replaces the coumarin moiety with a phenyl-propanoylamino group.
- Inferred Properties: The phenyl-propanoylamino group may enhance lipophilicity, favoring blood-brain barrier penetration compared to the coumarin-linked compound .
2.1.2 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide
- Structure: A benzodiazepine derivative with chloro, methylamino, and phenyl substituents.
- Key Differences :
- Benzodiazepine core vs. coumarin-piperidine hybrid.
- Chlorine atom at C7 may confer electrophilic reactivity absent in the 7-methyl-coumarin analog.
- Inferred Properties : Likely targets GABA receptors, unlike the coumarin-piperidine compound, which may favor kinase inhibition .
Hypothetical Comparisons Based on Substituent Effects
Key Observations :
- The target compound’s coumarin moiety may confer fluorescence properties, enabling its use as a probe in biochemical assays.
- Piperidine esters (e.g., the target compound) often exhibit metabolic instability due to esterase hydrolysis, whereas amide derivatives (e.g., 2.1.1) show improved pharmacokinetic profiles .
Biological Activity
Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound recognized for its potential biological activities. This compound features a piperidine ring linked to a chromenyl moiety, which is often associated with various pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 317.34 g/mol. The compound's structure includes:
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Chromenyl Moiety : A benzopyrone derivative known for its antioxidant and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Chromenyl Moiety : This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization to form the chromone structure.
- Coupling with Piperidine : The chromenyl intermediate is then reacted with piperidine-4-carboxylic acid under esterification conditions to yield the final product.
This method allows for the efficient production of the compound while maintaining high purity and yield.
Antioxidant Properties
The chromenyl moiety in this compound contributes significantly to its antioxidant capabilities. Studies have shown that compounds containing chromene structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Research indicates that derivatives of chromones exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by chronic inflammation .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The structural similarity to other bioactive molecules allows it to interact with cellular pathways involved in tumorigenesis. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound could inhibit growth and induce apoptosis at micromolar concentrations.
- Animal Models : In vivo studies are needed to further elucidate its efficacy and safety profile; however, initial findings suggest potential therapeutic benefits in models of inflammation and cancer.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 1-[6-hydroxychromen]-4-carboxylate | Structure | Antioxidant, Anti-inflammatory |
| Methyl 1-[7-hydroxychromen]-4-carboxylate | Structure | Anticancer, Antioxidant |
| Methyl 1-[7-methylchromen]-3-carboxylate | Structure | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Start with piperidine-4-carboxylic acid derivatives. React with methyl chloroformate under basic conditions (e.g., pyridine) to form the ester. Introduce the 7-methyl-2-oxochromen-4-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
- Route 2 : Use pre-functionalized chromene derivatives. Couple with a piperidine scaffold via reductive amination or alkylation, followed by esterification .
- Optimization : Vary temperature (60–100°C), solvent (DMF, THF), and catalysts (Pd for coupling). Monitor yield via HPLC and characterize intermediates via -NMR .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Analytical Techniques :
- HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase; retention time comparison against standards .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- NMR : Assign peaks for chromene (δ 6.2–7.8 ppm), piperidine (δ 1.5–3.5 ppm), and ester (δ 3.7 ppm) groups .
Advanced Research Questions
Q. What role does the piperidine moiety play in modulating biological activity, and how can stereochemical effects be investigated?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents on the piperidine ring (e.g., methyl, hydroxy groups). Test for enzyme inhibition (e.g., kinases) using fluorescence-based assays .
- Stereochemistry : Prepare enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis. Compare binding affinity to targets (e.g., receptors) using surface plasmon resonance (SPR) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Validate with molecular dynamics simulations (GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (ester carbonyl) and hydrophobic (chromene methyl) features for target engagement .
Q. What strategies are effective in resolving contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Perform IC assays under standardized conditions (pH 7.4, 37°C) to eliminate variability .
- Off-Target Screening : Use high-throughput panels (e.g., Eurofins) to identify non-specific interactions .
- Meta-Analysis : Compare data across PubChem-deposited studies to identify trends in potency or toxicity .
Methodological Focus
Q. What in vitro protocols are recommended for evaluating enzyme inhibition or receptor binding?
- Protocol :
- Enzyme Inhibition : Incubate the compound with target enzyme (e.g., acetylcholinesterase) and substrate (e.g., acetylthiocholine). Measure product (thiocholine) via Ellman’s reagent (λ = 412 nm) .
- Receptor Binding : Use radiolabeled ligands (e.g., -ligands) in competitive binding assays. Calculate values using Cheng-Prusoff equation .
Q. How can metabolic stability and cytochrome P450 interactions be assessed?
- Protocol :
- Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over time .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) and measure fluorescence inhibition .
Comparative Studies
Q. How does this compound compare to structurally similar piperidine-chromene hybrids in terms of pharmacokinetic properties?
- Methodology :
- LogP Measurement : Use shake-flask method to determine partition coefficient. Compare with analogs (e.g., ethyl ester derivatives) .
- Plasma Protein Binding : Equilibrium dialysis with human plasma; quantify free fraction via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
